molecular formula C15H22N4O B7078576 1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine

Cat. No.: B7078576
M. Wt: 274.36 g/mol
InChI Key: VKPDEBACMBLVSI-UHFFFAOYSA-N
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Description

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step usually involves alkylation reactions using tert-butyl halides.

    Attachment of the Pyrazine Moiety: This can be done through nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine
  • 1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)ethanamine

Uniqueness

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrazine moiety, in particular, may enhance its interaction with certain biological targets.

Properties

IUPAC Name

1-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-(pyrazin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-11(14-18-9-13(20-14)15(2,3)4)19(5)10-12-8-16-6-7-17-12/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPDEBACMBLVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C(C)(C)C)N(C)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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